

# protocol for the sodium borohydride reduction of benzil to hydrobenzoin

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Compound of Interest		
Compound Name:	Hydrobenzoin	
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## **Application Notes and Protocols**

Topic: Protocol for the Sodium Borohydride Reduction of Benzil to Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH<sub>4</sub>) is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>), NaBH<sub>4</sub> is safer to handle and can be used in protic solvents such as ethanol.[2][4] This protocol details the reduction of benzil, a diketone, to the diol **hydrobenzoin** using sodium borohydride. The reaction is notable for its stereoselectivity, primarily yielding the meso-**hydrobenzoin** diastereomer.[5]

The reaction involves the nucleophilic addition of a hydride ion (H<sup>-</sup>) from NaBH<sub>4</sub> to the electrophilic carbonyl carbons of benzil.[3][6] The reduction of the two carbonyl groups can result in the formation of three possible stereoisomers of **hydrobenzoin**: the achiral meso compound and a racemic mixture of (1R,2R) and (1S,2S) enantiomers.[3][7] The disappearance of the characteristic yellow color of benzil indicates the completion of the reduction.[7][8]

## **Quantitative Data Summary**



The physical properties of the reactant and potential products are essential for identification and characterization. The melting point is a key distinguishing feature between the diastereomeric products.

Table 1: Physical Properties of Reactant and Products

Compound	Molar Mass ( g/mol )	Melting Point (°C)	Appearance
Benzil	210.23	94-96	Yellow solid[9]
meso-Hydrobenzoin	214.26	137-139[1][10][11]	White solid
(±)-Hydrobenzoin	214.26	122-123[1]	White solid

Table 2: Reagents and Typical Quantities

Reagent	Molar Mass ( g/mol )	Typical Amount	Purpose
Benzil	210.23	0.5 - 1.5 g	Starting material[4][9]
95% Ethanol	46.07	5 - 15 mL	Solvent[4][9]
Sodium Borohydride (NaBH <sub>4</sub> )	37.83	0.1 - 0.3 g	Reducing agent[4][9]
Deionized Water	18.02	15 - 45 mL	Work-up & Crystallization[4]

## **Experimental Workflow**

The following diagram illustrates the key stages of the synthesis, from the initial setup to the final product isolation.





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Caption: Workflow diagram for the synthesis of hydrobenzoin from benzil.

## **Detailed Experimental Protocol**

This protocol provides a step-by-step method for the reduction of benzil using sodium borohydride.

Materials and Equipment:

- Benzil (C14H10O2)
- Sodium borohydride (NaBH<sub>4</sub>)
- 95% Ethanol
- Deionized water
- Erlenmeyer flasks (50 mL or 125 mL)
- Graduated cylinders
- Hot plate



- Ice bath
- Büchner funnel and filter flask
- Filter paper
- Melting point apparatus

#### Procedure:

- · Dissolution of Benzil:
  - Weigh approximately 1.0 g of benzil and place it into a 125 mL Erlenmeyer flask.[1]
  - Add 10-15 mL of 95% ethanol to the flask.[4]
  - Gently warm the mixture on a hot plate to about 50-60 °C with swirling until all the yellow benzil has dissolved. Do not boil the solution.[1][9]
- Reduction Reaction:
  - Remove the flask from the heat and cool it to room temperature. A fine suspension of benzil may form.[4]
  - Further cool the flask in an ice bath for approximately 5 minutes.
  - Weigh approximately 0.2-0.3 g of sodium borohydride.[1][4] Caution: Sodium borohydride is flammable and corrosive; handle with care and avoid contact with acidic solutions.[1]
  - Add the NaBH<sub>4</sub> to the chilled benzil suspension in small portions over 2-3 minutes while swirling the flask.[1]
  - Observe the reaction mixture. The yellow color of benzil should disappear within 10-15 minutes, indicating the reduction is complete.[8][9] The reaction is exothermic, and some heat may be generated.[12]
- Work-up and Product Isolation:



- After the yellow color has vanished, remove the flask from the ice bath and let it stand at room temperature for an additional 10 minutes.[1][12]
- To decompose the excess sodium borohydride and the borate ester intermediate, add approximately 15 mL of deionized water and heat the mixture to a boil on a hot plate.[4]
   [12]
- If the solution is not clear at this point, perform a hot gravity filtration to remove any insoluble impurities.[4]
- Add an additional 20-30 mL of hot water to the clear filtrate to saturate the solution and induce crystallization.[4]
- Crystallization and Collection:
  - Allow the flask to cool slowly to room temperature. White crystals of hydrobenzoin should precipitate.[9]
  - To maximize crystal formation, place the flask in an ice bath for 5-10 minutes.[1]
  - Collect the white crystalline product by vacuum filtration using a Büchner funnel.
  - Wash the crystals with two small portions of ice-cold water to remove any soluble impurities.[1]
  - Leave the product on the filter with the vacuum on for at least 5-10 minutes to air dry the crystals.[1][4]
- Characterization:
  - Weigh the dried product to determine the final mass and calculate the percentage yield.
  - Determine the melting point of the product. A sharp melting point around 137-139 °C suggests the formation of pure meso-hydrobenzoin.[1][10] A lower melting point around 122-123 °C would indicate the (±)-hydrobenzoin isomer.[1]



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